1-{[(3-fluorophenyl)methyl](methyl)carbamoyl}-3-methyl-1H-imidazol-3-ium iodide
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra Performance Liquid Chromatography (UPLC) .Physical and Chemical Properties Analysis
This compound is a powder and its IUPAC name is 1-{[benzyl(methyl)amino]carbonyl}-3-methyl-1H-imidazol-3-ium iodide . More detailed physical and chemical properties could be determined through experimental analysis .Scientific Research Applications
Corrosion Protection and Electrodeposition
1-{(3-fluorophenyl)methylcarbamoyl}-3-methyl-1H-imidazol-3-ium iodide and similar compounds have been investigated for their impact on corrosion behavior and electrodeposition mechanisms, particularly in Ni-Co alloy systems. These compounds act as effective inhibitors for metal ion deposition, influencing the corrosion protection ability of alloys in saline solutions (Omar, Al-Fakih, Aziz, & Emran, 2020).
Ionic Liquid Crystals and Electrochemical Properties
Research has been conducted on the development of mesomorphic structures utilizing derivatives of imidazolium iodide, demonstrating significant electrochemical behavior and UV properties. These studies explore the potential of these compounds in various applications including electronics and materials science (Fouchet et al., 2009).
Metal Complex Formation
Compounds similar to 1-{(3-fluorophenyl)methylcarbamoyl}-3-methyl-1H-imidazol-3-ium iodide are used in synthesizing complex metal structures, such as dinuclear and tetranuclear complexes. These have implications in catalysis and materials science, highlighting the diverse functionality of imidazolium-based compounds (Liu & Braunstein, 2013).
Extraction and Transport of Heavy Metals
Research on imidazolium bromides and iodides includes their application in the selective extraction and transport of heavy metals, such as Cd(II), from acidic solutions. These findings are crucial in environmental remediation and resource recovery processes (Eyupoglu & Polat, 2015).
Dye-Sensitized Solar Cells
Certain imidazolium iodide derivatives have been investigated for their application in dye-sensitized solar cells, showcasing the potential of these compounds in renewable energy technologies (Wu et al., 2013).
Safety and Hazards
The safety information available indicates that this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
N-[(3-fluorophenyl)methyl]-N,3-dimethylimidazol-3-ium-1-carboxamide;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN3O.HI/c1-15-6-7-17(10-15)13(18)16(2)9-11-4-3-5-12(14)8-11;/h3-8,10H,9H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHNWAVKFYLNBT-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CN(C=C1)C(=O)N(C)CC2=CC(=CC=C2)F.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FIN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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